molecular formula C16H17N5O.HCl B1139462 PSB 11 hydrochloride CAS No. 453591-58-7

PSB 11 hydrochloride

Cat. No.: B1139462
CAS No.: 453591-58-7
M. Wt: 331.8
Attention: For research use only. Not for human or veterinary use.
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Description

Potent and selective antagonist for the human adenosine A3 receptor, with low affinity for the rat A3 receptor (Ki values are 2.3 and > 10000 nM respectively). Displays > 1000-fold selectivity over human A1 and A2A receptors (Ki values are 4.1 and 3.3 μM respectively) and > 180-fold selectivity over rat A1, rat A2A and mouse A2B receptors. Acts as an inverse agonist in the [35S]GTPγS binding assay in hA3-CHO cells (IC50 = 36 nM).

Properties

IUPAC Name

8-ethyl-4-methyl-2-phenyl-7,8-dihydroimidazo[2,1-f]purin-4-ium-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11H,3,9H2,1-2H3;1H/q+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDXRUPGLQZLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2C(=N1)C3=NC(=NC3=[N+](C2=O)C)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN5O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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